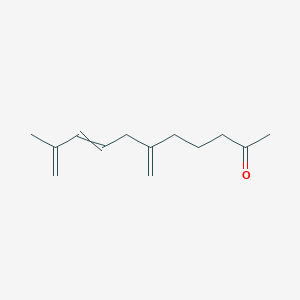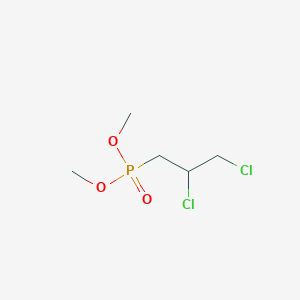
Dimethyl (2,3-dichloropropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
科学的研究の応用
Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.
類似化合物との比較
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.
特性
CAS番号 |
98137-34-9 |
|---|---|
分子式 |
C5H11Cl2O3P |
分子量 |
221.02 g/mol |
IUPAC名 |
1,2-dichloro-3-dimethoxyphosphorylpropane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
InChIキー |
AZEDINUOGROHGT-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CC(CCl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
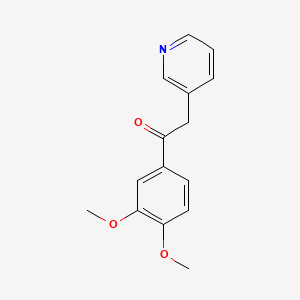
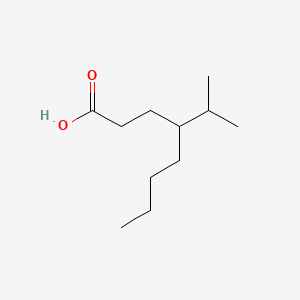

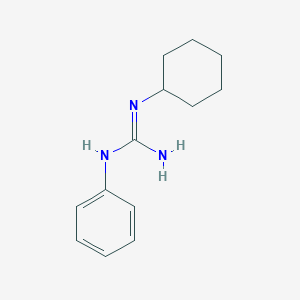
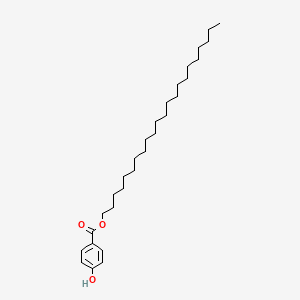
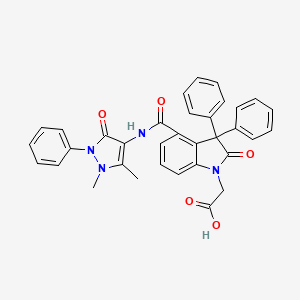
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
